

Carthamidin: A Comprehensive Technical Guide on the Natural Yellow Pigment

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Compound of Interest

Compound Name: Carthamidin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carthamidin is a water-soluble, yellow quinochalcone C-glycoside pigment naturally occurring in the florets of safflower (*Carthamus tinctorius* L.). Beyond its traditional use as a natural colorant in food and textiles, **carthamidin** has garnered significant scientific interest for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of **carthamidin**, focusing on its chemical and physical properties, biosynthesis, and biological functions. Detailed experimental protocols for its extraction, purification, and quantification, as well as for the assessment of its biological activities, are presented. Furthermore, this guide includes diagrammatic representations of its biosynthetic and signaling pathways to facilitate a deeper understanding of its molecular mechanisms of action.

Introduction

Safflower (*Carthamus tinctorius* L.) is an annual oilseed crop that has been cultivated for centuries for its vibrant flowers, which are a rich source of two primary pigments: the water-insoluble red pigment, carthamin, and the water-soluble yellow pigment, **carthamidin**.^[1] While carthamin has been historically used as a dye, recent research has shifted focus towards the therapeutic potential of **carthamidin** and other related water-soluble yellow pigments from safflower.

Carthamidin, a flavonoid, has demonstrated a range of promising biological activities. Its antioxidant properties are noteworthy, and it has been shown to possess anti-inflammatory effects by modulating key signaling pathways.[2] Moreover, preclinical studies have indicated its potential as an anticancer agent, capable of inhibiting the proliferation of cancer cells.[3] This guide aims to provide a comprehensive technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the scientific and therapeutic applications of **carthamidin**.

Chemical and Physical Properties

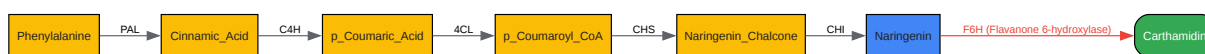
Carthamidin is a tetrahydroxyflavanone with the chemical formula $C_{15}H_{12}O_6$ and a molecular weight of 288.25 g/mol .[4] It is structurally a derivative of naringenin with an additional hydroxyl group. **Carthamidin** is known for its solubility in water and ethanol, a characteristic that distinguishes it from the red pigment carthamin.[1][5]

Table 1: Chemical and Physical Properties of **Carthamidin**

Property	Value	Reference(s)
Chemical Formula	$C_{15}H_{12}O_6$	[3]
Molecular Weight	288.25 g/mol	[4]
Appearance	Yellow to reddish-brown powder	[4]
Solubility	Soluble in water and ethanol; insoluble in ether and petroleum ether	[4][5]
Boiling Point	~665 °C	[3]
Density	~1.586 g/cm ³	[3]
Thermal Stability	Activation energy for thermal degradation: ~78±5 kJ/mol	[3]

Biosynthesis of Carthamidin

The biosynthesis of **carthamidin** is a branch of the general flavonoid biosynthesis pathway, which begins with the amino acid phenylalanine. A key step in the formation of **carthamidin** is the 6-hydroxylation of naringenin, a reaction catalyzed by the enzyme flavanone 6-hydroxylase (F6H), a cytochrome P450 enzyme.[1]



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Fig. 1: Biosynthetic Pathway of **Carthamidin**.

Biological Activities and Mechanisms of Action

Antioxidant Activity

Carthamidin exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals.[6] The antioxidant capacity of **carthamidin** has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.[7]

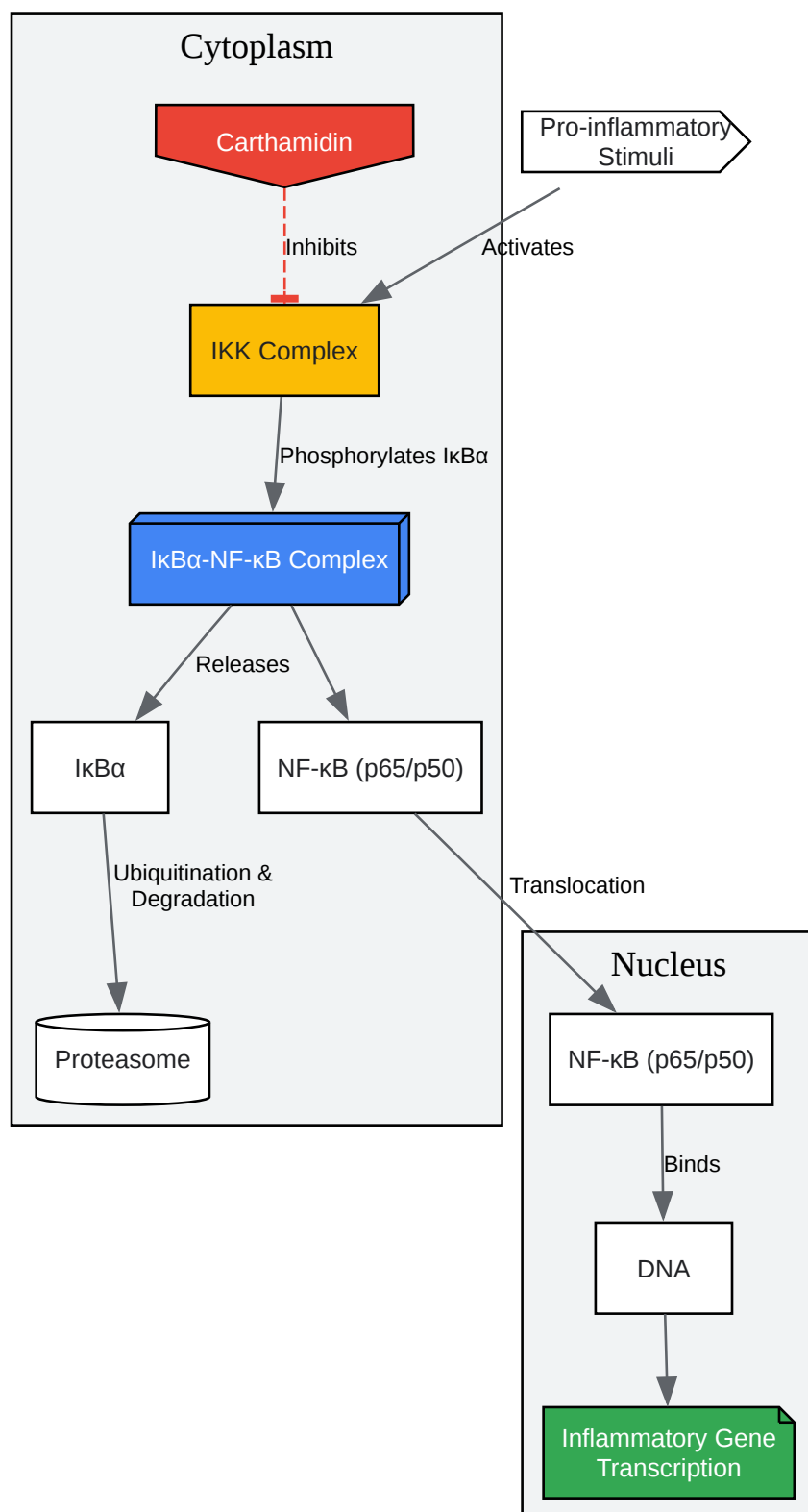
Table 2: Quantitative Antioxidant Activity of **Carthamidin** and Safflower Extracts

Assay	Sample	Result	Reference(s)
DPPH Radical Scavenging	Carthamidin (aqueous extract)	IC ₅₀ values vary by safflower genotype	[1]
Total Antioxidant Activity	Carthamidin (aqueous extract)	0.188±0.011 to 0.532±0.01 mg AAE/g dw	[7]
Ferric Reducing Antioxidant Power (FRAP)	Carthamidin (aqueous extract)	0.649±0.190 to 0.965±0.006 mg AAE/g dw	[7]

AAE: Ascorbic Acid Equivalents; dw: dry weight

Anti-inflammatory Activity

Carthamidin and extracts from safflower have been shown to possess anti-inflammatory properties. The underlying mechanism is believed to involve the inhibition of the nuclear factor-kappa B (NF- κ B) signaling pathway.[2] In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of I κ B α , allowing NF- κ B to translocate to the nucleus and activate the transcription of inflammatory genes. **Carthamidin** is thought to interfere with this process, potentially by inhibiting the I κ B kinase (IKK) complex, which is responsible for phosphorylating I κ B α .



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Fig. 2: Proposed Mechanism of Anti-inflammatory Action of **Carthamidin** via NF-κB Pathway Inhibition.

Anticancer Activity

Carthamidin has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer. Studies have shown that **carthamidin** can inhibit the proliferation of MCF-7 human breast cancer cells.[3] The anticancer activity is concentration-dependent, and the half-maximal inhibitory concentration (IC₅₀) has been determined.

Table 3: Anticancer Activity of **Carthamidin**

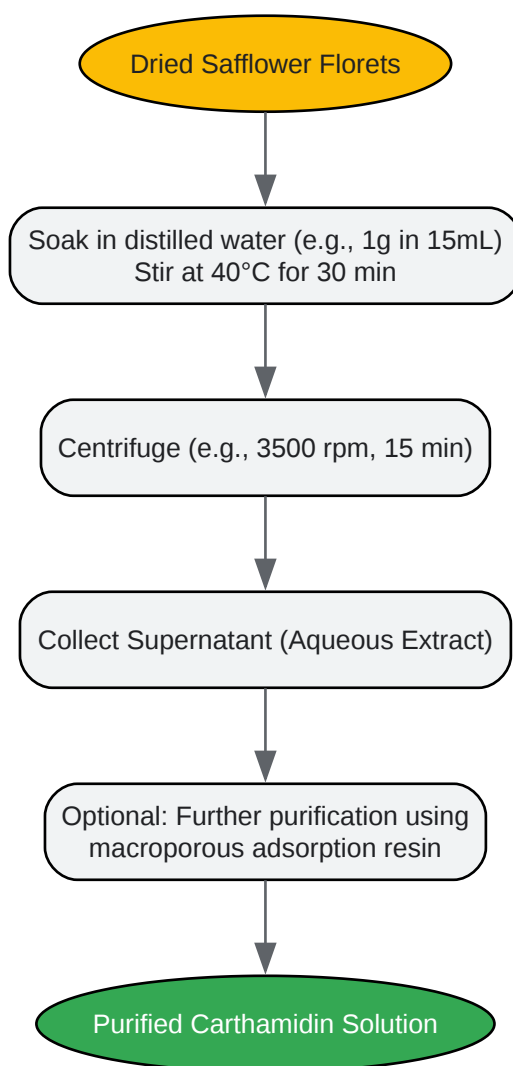
Cell Line	Assay	IC ₅₀ Value (µg/mL)	Reference(s)
MCF-7 (Human Breast Adenocarcinoma)	MTT Assay	128.65 (at 24h)	[3]
MCF-7 (Safflower aqueous extract - Manjira genotype)	MTT Assay	34.873 ± 3.112	[8]
MCF-7 (Safflower aqueous extract - SSF 658 genotype)	MTT Assay	34.967 ± 4.506	[8]

Experimental Protocols

Extraction and Purification of Carthamidin

This protocol describes a general method for the extraction and partial purification of **carthamidin** from safflower florets.

Workflow Diagram



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Fig. 3: Workflow for **Carthamidin** Extraction.

Methodology

- Preparation of Plant Material: Dried safflower florets are ground into a fine powder.
- Aqueous Extraction: A specific amount of the powdered florets (e.g., 1 gram) is suspended in distilled water (e.g., 15 mL).[4] The mixture is stirred at an elevated temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) to facilitate the extraction of water-soluble pigments.[4] This process can be repeated multiple times to maximize the yield.

- Separation: The mixture is centrifuged (e.g., at 3500 rpm for 15 minutes) to separate the solid plant material from the liquid extract.^[4] The supernatant, which contains the **carthamidin**, is carefully collected.
- Purification (Optional): For higher purity, the aqueous extract can be further purified using techniques such as macroporous adsorption resin chromatography. The extract is loaded onto the column, and after washing, **carthamidin** is eluted with an appropriate solvent, such as an ethanol solution.

Quantitative Analysis by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for the quantification of **carthamidin**.

Methodology

- Chromatographic System: A standard HPLC system equipped with a DAD detector is used.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for the separation of flavonoids.
- Mobile Phase: A gradient elution is typically used, consisting of two solvents:
 - Solvent A: Acetonitrile or Methanol.
 - Solvent B: Acidified water (e.g., with 0.1% formic acid) to improve peak shape.
- Flow Rate: A typical flow rate is 0.8-1.0 mL/min.
- Detection: The DAD is set to monitor at the maximum absorbance wavelength for **carthamidin**, which is in the UV region.
- Quantification: A calibration curve is generated using a certified **carthamidin** standard at various concentrations. The concentration of **carthamidin** in the sample is determined by comparing its peak area to the calibration curve.

DPPH Radical Scavenging Assay

This assay is widely used to evaluate the antioxidant activity of compounds.

Methodology

- **Preparation of DPPH Solution:** A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
- **Sample Preparation:** **Carthamidin** samples are prepared at various concentrations in a suitable solvent.
- **Reaction:** A specific volume of the **carthamidin** sample is mixed with the DPPH solution in a 96-well plate or a cuvette. A control containing only the solvent and DPPH solution is also prepared.
- **Incubation:** The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- **Measurement:** The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the following formula:
 - $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
 - Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.
- **IC₅₀ Determination:** The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol outlines the general steps for assessing the effect of **carthamidin** on the phosphorylation of IKKβ and the degradation of IκBα.

Methodology

- **Cell Culture and Treatment:** A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and treated with a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of **carthamidin** for a specific duration.
- **Protein Extraction:** The cells are lysed to extract total cellular proteins.
- **Protein Quantification:** The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IKK β , total IKK β , I κ B α , and a loading control like β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

Carthamidin, the natural yellow pigment from safflower, presents a compelling profile for researchers, scientists, and drug development professionals. Its well-defined chemical properties, coupled with its significant antioxidant, anti-inflammatory, and anticancer activities, underscore its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation into the multifaceted biological effects and potential

applications of **carthamidin**. Future research should focus on in vivo efficacy studies and the elucidation of its detailed molecular targets to fully realize its therapeutic promise.

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